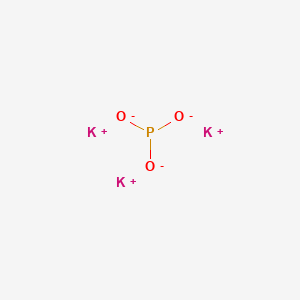

Tripotassium;phosphite

Description

Historical Context of Phosphite (B83602) Research in Plant Science

The investigation of phosphites in agriculture dates back to the early 20th century. Initial studies in the 1930s and 1950s evaluated various phosphorus-containing compounds, including phosphite, as potential fertilizers. thuenen.demdpi.com These early assessments concluded that phosphite was a poor nutritional source of phosphorus for plants, as those treated with it exhibited weak growth. thuenen.de

A significant shift in phosphite research occurred several decades later when its fungicidal properties were discovered. thuenen.de In the 1970s, phosphite began to be used for managing plant diseases caused by oomycetes, such as Phytophthora. dbca.wa.gov.au This discovery led to the development of commercial phosphite-based fungicides. thuenen.de One of the first registered phosphite fungicides in the United States was fosetyl-Al. nyshs.org

By the late 1980s and early 1990s, research expanded to explore the use of phosphite, including potassium phosphite, in a wider range of agricultural and natural ecosystems to protect various plant species from diseases. dbca.wa.gov.au It was also during this period that researchers began to reinvestigate the effects of phosphite on plant physiology beyond its fungicidal action, noting its potential to influence plant metabolism and growth under certain conditions. tandfonline.comnih.gov For instance, Lovatt discovered in the early 1990s that foliar application of potassium phosphite could restore normal growth in phosphorus-deficient citrus by affecting nitrogen metabolism. nih.gov

Significance of Tripotassium Phosphite in Modern Agricultural Systems

In contemporary agriculture, tripotassium phosphite holds a multifaceted significance, primarily functioning as a biostimulant and a fungicide rather than a direct fertilizer. uniumbioscience.comintracrop.co.uk Its high solubility and mobility within the plant, moving through both the xylem and phloem, allow for efficient uptake and transport to various plant tissues. bartlett.commdpi.com This systemic nature makes it effective for various application methods. bartlett.com

The primary roles of tripotassium phosphite in modern agricultural systems include:

Disease Management: It is widely recognized for its efficacy in controlling a broad spectrum of plant pathogens, including oomycetes, fungi, bacteria, and nematodes. mdpi.comfrontiersin.orgnih.gov It can act directly by inhibiting pathogen growth and spore germination, and indirectly by stimulating the plant's natural defense mechanisms. mdpi.comuta.cl This dual-action strategy is a key aspect of its utility in integrated pest management programs. mdpi.com

Biostimulant Effects: Tripotassium phosphite is considered a biostimulant that can enhance plant health and vigor. omex.com Research has shown it can improve nutrient uptake, enhance tolerance to abiotic stresses like drought and salinity, and improve crop quality and yield. mdpi.comnih.govverdeterreprod.fr These effects are attributed to its ability to stimulate various physiological and biochemical processes within the plant. verdeterreprod.fr

Enhancing Plant Defense: A significant area of research focuses on how tripotassium phosphite primes the plant's defense system, a phenomenon known as systemic acquired resistance (SAR). uta.clscielo.org.mx Application of potassium phosphite can lead to the production of defense-related compounds, thickening of cell walls, and the activation of defense signaling pathways, making the plant more resilient to subsequent pathogen attacks. bartlett.comscielo.org.mx

Overview of Research Paradigms and Contributions of Tripotassium Phosphite Studies

Research on tripotassium phosphite has evolved through several paradigms, each contributing to a deeper understanding of its interactions with plants. Initially, the focus was purely on its potential as a phosphorus source, a paradigm that was largely dismissed by early findings. thuenen.de

The dominant paradigm for many years has been the study of phosphite as a fungicide. This research has conclusively demonstrated its effectiveness against a range of pathogens and has elucidated some of its modes of action, both direct and indirect. mdpi.comfrontiersin.org

More recently, a paradigm shift has occurred, with researchers increasingly investigating tripotassium phosphite as a biostimulant. uniumbioscience.comintracrop.co.uk This line of inquiry explores its effects on plant metabolism, growth, and stress tolerance, independent of its fungicidal properties. omex.comverdeterreprod.fr Studies within this paradigm often employ advanced molecular, physiological, and biochemical techniques to understand the complex signaling pathways and metabolic changes induced by phosphite application. nih.govscielo.org.mx

A newer, emerging research area involves genetic engineering. Scientists have discovered that overexpressing a bacterial gene, phosphite dehydrogenase (ptxD), in plants allows them to oxidize phosphite into phosphate (B84403), which can then be used as a fertilizer. nih.govmdpi.com This opens up the potential for a dual system where phosphite could be used for both fertilization and weed control. frontiersin.orgnih.gov

The contributions of tripotassium phosphite studies to agriculture are substantial. They have provided farmers with an effective tool for disease management, often with a more favorable environmental profile than traditional fungicides. cotexchem.co.in The exploration of its biostimulant properties is paving the way for new strategies to enhance crop resilience and productivity in the face of environmental challenges. mdpi.comnih.gov Furthermore, the ongoing research into its mechanisms of action continues to deepen our fundamental understanding of plant physiology and plant-pathogen interactions.

Interactive Data Table: Research Findings on Tripotassium Phosphite

| Research Focus | Organism(s) Studied | Key Findings | Citation(s) |

|---|---|---|---|

| Antifungal Activity | Colletotrichum lindemuthianum (Bean Anthracnose) | Potassium phosphite solution reduced mycelial growth and conidial germination. It also reduced disease severity in bean plants. | mdpi.com |

| Plant Defense Priming | Phaseolus vulgaris (Common Bean) | Application of potassium phosphite prior to pathogen inoculation led to higher expression of defense-related genes (PR1, PR3, PR4, POD), demonstrating a priming effect. | mdpi.com |

| Biostimulant Effect | Strawberry (Fragaria x ananassa) | Phosphite application improved fruit quality and induced plant defense mechanisms. | verdeterreprod.fr |

| Plant Vigor and Stress Resistance | Various plant species | Application of potassium phosphite improves plant vigor, increases resistance to a variety of pathogens, and enhances tolerance to environmental stresses like drought. | bartlett.com |

| Systemic Acquired Resistance | Tomato (Solanum lycopersicum) | Potassium phosphite is considered an inducer of systemic acquired resistance (SAR), a natural plant defense mechanism. | uta.cl |

| Control of Oomycetes | Various crops | Phosphites are effective in controlling oomycete pathogens like Phytophthora and Pythium. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Tripotassium phosphite |

| Tripotassium phosphate |

| Phosphorous acid |

| Phosphate |

| Fosetyl-Al |

| Potassium phosphite |

| Urea phosphate |

| Potassium hydroxide |

| Ammonium hydroxide |

| Sodium hydroxide |

| Calcium phosphite |

| Copper phosphite |

| Monopotassium phosphate |

| Dipotassium phosphate |

| Trisodium phosphate |

| Thorium nitrate (B79036) |

| Sodium fluoride |

| Nitric acid |

| Ammonium molybdate |

| Silver nitrate |

| Acetic acid |

| Sodium hydrogen tartrate |

| Hydrochloric acid |

| Carbon dioxide |

Properties

Molecular Formula |

K3O3P |

|---|---|

Molecular Weight |

196.267 g/mol |

IUPAC Name |

tripotassium;phosphite |

InChI |

InChI=1S/3K.O3P/c;;;1-4(2)3/q3*+1;-3 |

InChI Key |

KDWVHRNGTQBVEN-UHFFFAOYSA-N |

Canonical SMILES |

[O-]P([O-])[O-].[K+].[K+].[K+] |

Synonyms |

potassium phosphite |

Origin of Product |

United States |

Mechanisms of Action of Tripotassium Phosphite in Biological Systems

Direct Antimicrobial Activities of the Phosphite (B83602) Ion

The phosphite ion (PO₃³⁻) itself is the primary active component responsible for the direct inhibition of pathogenic organisms. Its action is not fungicidal but rather fungistatic, meaning it inhibits the growth and development of pathogens without directly killing them.

Interference with Pathogen Metabolism and Growth Inhibition

The phosphite ion acts as a structural analog of the phosphate (B84403) ion (PO₄³⁻), which is essential for numerous metabolic processes in all living cells. This similarity allows phosphite to interfere significantly with the pathogen's phosphorus metabolism. researchgate.net Research has shown that phosphite competes with phosphate for binding sites on key phosphorylating enzymes, disrupting critical energy-transfer reactions. nih.gov This interference leads to an alteration of the pathogen's nucleotide pool and disrupts major metabolic pathways, such as the pentose (B10789219) phosphate pathway. nih.gov

A key mechanism of phosphite's inhibitory action is the disruption of phosphorylation, a fundamental process for energy production (e.g., ATP synthesis) and cellular signaling. researchgate.net By impeding these reactions, phosphite effectively curtails the pathogen's energy supply, leading to a marked inhibition of mycelial growth and spore germination. forestphytophthoras.org Furthermore, proteomic studies on pathogens like Phytophthora cinnamomi have revealed that phosphite treatment significantly reduces the abundance of crucial enzymes, particularly oxidoreductases, and perturbs energy metabolism and membrane transport proteins, all of which contribute to growth inhibition. nih.gov

Table 1: Documented Metabolic Interferences of the Phosphite Ion in Pathogens

| Metabolic Process Affected | Specific Mechanism of Action | Consequence for Pathogen | Supporting Research Findings |

|---|---|---|---|

| Phosphorus Metabolism | Competes with phosphate for enzyme binding sites. nih.gov | Inhibition of key phosphorylation reactions. researchgate.net | Altered nucleotide pools and disruption of ATP synthesis. nih.gov |

| Energy Production | Disrupts oxidative phosphorylation and perturbs energy metabolism. nih.gov | Reduced energy availability for cellular processes. | Downregulation of oxidoreductases and disruption of the electron transport chain. nih.gov |

| Mycelial Growth | Inhibits hyphal development and spore germination. forestphytophthoras.org | Slowed or halted pathogen proliferation. | Fungistatic effect observed in numerous in-vitro studies. mdpi.com |

| Gene Expression | Alters gene expression related to cell wall synthesis and cytoskeletal proteins. researchgate.net | Weakened structural integrity of the pathogen. | Changes in the expression of genes crucial for pathogen structure and function. researchgate.net |

Specificity Against Oomycete Pathogens and Fungi

The direct antimicrobial activity of the phosphite ion shows a pronounced efficacy against oomycetes, a group of fungus-like eukaryotic microorganisms. mdpi.com Pathogens from genera such as Phytophthora, Pythium, and Plasmopara are particularly susceptible. mdpi.com The high sensitivity of oomycetes is attributed to their unique metabolic pathways, which are more severely disrupted by phosphite compared to those of true fungi. nih.gov

While highly effective against oomycetes, phosphite also demonstrates inhibitory activity against a selection of true fungi and other pathogens, although often to a lesser degree. mdpi.com Studies have quantified the inhibitory effects of phosphite on various potato pathogens, highlighting this specificity. For instance, Phytophthora infestans (an oomycete) is significantly more inhibited by phosphite treatments than fungal pathogens like Fusarium solani and Rhizoctonia solani. mdpi.com

Table 2: Comparative Growth Inhibition of Various Potato Pathogens by Phosphites

| Pathogen | Type | Inhibition by Calcium Phosphite | Inhibition by Potassium Phosphite |

|---|---|---|---|

| Phytophthora infestans | Oomycete | High | High |

| Streptomyces scabies | Bacterium | Moderate | Moderate |

| Rhizoctonia solani | Fungus | Low | Low |

| Fusarium solani | Fungus | Low | Low |

Data adapted from studies on the antimicrobial activity of phosphites. mdpi.com

Induction of Host Plant Defense Responses

Beyond its direct impact on pathogens, tripotassium phosphite plays a crucial role as a biostimulant, priming the plant's own defense systems. scielo.org.mx This indirect mode of action often results in a more robust and durable resistance to infection. virtuefertilizer.com

Systemic Acquired Resistance (SAR) Pathways Activation

Application of tripotassium phosphite can trigger Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity in plants. mdpi.comvirtuefertilizer.com When phosphite is absorbed by the plant, it acts as a signal that activates a cascade of defense responses. scielo.org.mx These responses are not localized to the point of application but are systemic, protecting the entire plant from subsequent pathogen attacks. virtuefertilizer.com

Key features of phosphite-induced SAR include:

Production of Phytoalexins: These are low-molecular-weight antimicrobial compounds synthesized by the plant in response to infection. researchgate.net Phosphite stimulates their rapid accumulation at the infection site, directly inhibiting the pathogen. researchgate.net

Expression of Pathogenesis-Related (PR) Proteins: Phosphite treatment leads to the increased expression of PR proteins, such as β-1,3-glucanases and chitinases. researchgate.netfrontiersin.org These enzymes can degrade the cell walls of invading pathogens. nih.gov

Cell Wall Fortification: The plant reinforces its physical barriers by depositing materials like callose, lignin (B12514952), and other polysaccharides in the cell walls. researchgate.netmdpi.com This thickening makes it more difficult for pathogens to penetrate host tissues. virtuefertilizer.com

Hypersensitive Response (HR): In some cases, phosphite can induce a hypersensitive response, which involves the programmed cell death of a small number of host cells around the infection site. bartlett.comurmia.ac.ir This localizes the infection and prevents its spread. bartlett.com

Table 3: Key Defense Responses Activated by Phosphite in Plants

| Defense Mechanism | Description | Effect on Pathogen |

|---|---|---|

| Phytoalexin Production | Synthesis of antimicrobial compounds (e.g., pisatin, glyceollin). nih.gov | Direct inhibition of pathogen growth and development. nih.gov |

| PR Protein Expression | Upregulation of enzymes like chitinases and β-1,3-glucanases. researchgate.netnih.gov | Degradation of pathogen cell walls. nih.gov |

| Cell Wall Thickening | Deposition of callose and lignin at the site of attempted penetration. researchgate.netmdpi.com | Creates a physical barrier, impeding pathogen invasion. virtuefertilizer.com |

| Oxidative Burst | Rapid production of Reactive Oxygen Species (ROS) like hydrogen peroxide. forestphytophthoras.orgnih.gov | Direct antimicrobial activity and signaling for further defense responses. nih.gov |

Phytohormone Signaling Modulation

The activation of plant defense responses by phosphite is intricately linked to the modulation of phytohormone signaling pathways, which are central to regulating plant immunity.

Salicylic (B10762653) Acid (SA) Pathway Activation

The salicylic acid (SA) pathway is a primary signaling network responsible for establishing SAR against biotrophic and hemi-biotrophic pathogens. nih.gov Research has demonstrated that phosphite treatment primes the plant for a more rapid and robust accumulation of SA upon pathogen challenge. nih.gov Transcriptomic analyses in various plant species, including Arabidopsis thaliana and coffee, have shown that phosphite application upregulates the expression of genes involved in SA biosynthesis and signaling. nih.govmdpi.comnih.gov

Specifically, phosphite has been shown to elevate the transcription of key defense genes downstream of the SA pathway, such as PR1 (Pathogenesis-Related Protein 1) and PR5. forestphytophthoras.org The effect of phosphite on SA-dependent defenses can be so significant that in plants with defective SA signaling, the protective effect of phosphite is greatly diminished. nih.gov Some studies suggest that phosphite may exert its influence by negatively regulating specific mitogen-activated protein kinases (MAPKs) that normally suppress SA-dependent defenses, thus "priming" the pathway for faster activation when a pathogen is detected. nih.gov This activation of the SA pathway is a cornerstone of the systemic resistance induced by tripotassium phosphite. nih.govnih.gov

Jasmonic Acid (JA) Pathway Influence

The jasmonic acid (JA) signaling pathway is a critical component of plant defense against necrotrophic pathogens and chewing insects. nih.gov Tripotassium phosphite has been shown to modulate this pathway, priming the plant for a more rapid and robust defense response upon pathogen attack. nih.gov

Research indicates that phosphite treatment can lead to the enhanced transcription of JA-responsive defense genes. nih.gov For instance, studies have demonstrated an upregulation of genes such as PDF1.2 (PLANT DEFENSIN 1.2) in phosphite-treated plants. nih.gov The JA signaling cascade begins with the synthesis of JA from linolenic acid in the chloroplasts and peroxisomes. mdpi.com Upon perception of a stress signal, JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile), which then binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1). mdpi.com This binding event leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, thereby activating transcription factors that upregulate the expression of JA-responsive genes. nih.govmdpi.com Phosphite's influence on this pathway suggests a priming effect, where the plant's defense machinery is sensitized to respond more effectively to subsequent threats. nih.gov The interaction between the JA and salicylic acid (SA) pathways is also a crucial aspect of plant immunity, often exhibiting an antagonistic relationship. nih.gov

Abscisic Acid (ABA) Biosynthesis and Signaling

Abscisic acid (ABA) is a plant hormone pivotal in regulating various aspects of plant growth and development, as well as mediating responses to abiotic stresses such as drought and salinity. nih.govfrontiersin.orgresearchgate.net The core ABA signaling pathway involves ABA receptors (PYR/PYL/RCAR), protein phosphatases 2C (PP2Cs), and sucrose (B13894) non-fermenting 1-related protein kinases 2 (SnRK2s). frontiersin.orgresearchgate.net Under stress conditions, ABA binds to its receptors, leading to the inhibition of PP2Cs. nih.gov This allows for the activation of SnRK2s, which in turn phosphorylate downstream targets to initiate physiological responses. nih.gov

Cellular and Molecular Defense Mechanisms Elucidation

The application of tripotassium phosphite triggers a cascade of cellular and molecular defense mechanisms that collectively contribute to enhanced disease resistance. These responses are integral to the plant's ability to recognize and combat invading pathogens.

Reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂), are produced as byproducts of aerobic metabolism. nih.gov While high levels of ROS can cause oxidative damage to cellular components, they also function as signaling molecules in plant defense. nih.govnih.gov Tripotassium phosphite treatment has been shown to modulate ROS levels and enhance the activity of antioxidant enzymes, which are crucial for maintaining cellular homeostasis and orchestrating defense responses. frontiersin.orgresearchgate.net

Upon pathogen challenge, plants often exhibit an "oxidative burst," a rapid and transient production of ROS that can have direct antimicrobial effects and also act as a secondary messenger to activate further defenses. nih.gov Phosphite application can prime the plant for a more efficient regulation of this process. Research has demonstrated that phosphite-treated plants exhibit increased activity of key antioxidant enzymes. frontiersin.orgresearchgate.net

| Antioxidant Enzyme | Function in ROS Scavenging |

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. hst-j.org |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. hst-j.org |

| Peroxidase (POD) | Reduces hydrogen peroxide by oxidizing various substrates, including phenolic compounds. researchgate.net |

| Ascorbate (B8700270) Peroxidase (APX) | Detoxifies hydrogen peroxide in the water-water cycle, using ascorbate as the electron donor. nih.gov |

The enhanced activity of these enzymes in phosphite-treated plants helps to mitigate oxidative stress while allowing ROS to function as signaling molecules, thereby contributing to a more effective defense response. frontiersin.orgfrontiersin.org

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants in response to pathogen infection or other stresses. mdpi.com Tripotassium phosphite treatment has been consistently shown to induce the production and accumulation of phytoalexins and other phenolic compounds, which play a direct role in inhibiting pathogen growth. researchgate.net

When potato tubers from plants treated with potassium phosphite were challenged with Phytophthora infestans, a significant increase in the content of phytoalexins and phenols was observed. researchgate.net Phenolic compounds contribute to defense in several ways: they can act as direct antimicrobial agents, serve as precursors for lignin synthesis, and function as signaling molecules. mdpi.com The accumulation of these compounds at the site of infection creates a chemical barrier that restricts the proliferation of the pathogen. researchgate.net

Pathogenesis-related (PR) proteins are a diverse group of plant proteins that are induced in response to pathogen attack. bas.bgnih.gov They are key components of the plant's systemic acquired resistance (SAR) and play crucial roles in defense, often through their enzymatic activities that can degrade pathogen cell walls. bas.bg Tripotassium phosphite is a well-known inducer of PR protein expression. nih.govresearchgate.net

Studies have shown that phosphite treatment leads to the increased expression and activity of several PR proteins, including: researchgate.netresearchgate.net

PR-2 (β-1,3-glucanase): This enzyme hydrolyzes β-1,3-glucans, which are major components of the cell walls of many oomycete and fungal pathogens. bas.bg

PR-3 (Chitinase): Chitinases degrade chitin, a key structural component of fungal cell walls. researchgate.net

The induction of these hydrolytic enzymes by tripotassium phosphite weakens the structural integrity of invading pathogens, thereby inhibiting their growth and spread within the plant tissues. nih.gov In cucumber plants treated with potassium phosphite, a significant increase in β-1,3-glucanase activity was observed, which correlated with enhanced resistance to downy mildew. researchgate.net

The plant cell wall is the first line of defense against pathogen invasion. nih.gov Reinforcement of the cell wall through processes like lignification is a critical defense mechanism that creates a physical barrier to impede pathogen penetration. nih.govglycopedia.eu Tripotassium phosphite has been demonstrated to promote cell wall strengthening. researchgate.net

Lignin is a complex phenolic polymer that is deposited in the cell wall, making it more rigid and resistant to degradation by pathogen-secreted enzymes. nih.govnih.gov The process of lignification is catalyzed by enzymes such as peroxidases and laccases. researchgate.net Research on cucumber plants has shown that treatment with potassium phosphite led to an increase in the activities of laccase and polyphenoloxidase, which are involved in lignin biosynthesis. researchgate.net This resulted in enhanced lignin deposition in the plant tissues, contributing to increased resistance against pathogens. researchgate.netresearchgate.net The fortification of the cell wall not only provides a physical barrier but also encases the pathogen, preventing its further spread. researchgate.net

Interaction with Soil Microbial Communities and Oxidative Processes

Tripotassium phosphite, a salt of phosphorous acid, has a significant influence on the intricate ecosystem of soil microorganisms and the oxidative processes they mediate. Its application can lead to notable shifts in the composition and function of soil microbial communities, as well as alterations in key enzymatic activities that govern nutrient cycling and soil health.

The introduction of phosphite into the soil environment acts as a selective pressure, modifying the structure of the bacterial community. knaw.nl Research has demonstrated that potassium phosphite can enrich the soil with specific bacterial genera known for their antagonistic properties against plant pathogens. knaw.nl For instance, studies have recorded an enrichment of beneficial bacteria such as Paenibacillus and Streptomyces. knaw.nlresearchgate.netresearchgate.net Concurrently, the application of phosphite can lead to a reduction in the populations of certain dominant gram-negative bacteria, including Pseudomonas, Massilia, and Flavobacterium. knaw.nlknaw.nl This modulation of the soil microbiome can enhance the soil's natural suppressive capacity against soil-borne pathogens like Ralstonia solanacearum. knaw.nlknaw.nlresearchgate.net

One of the key microbial processes influenced by phosphite is its oxidation to phosphate, the form of phosphorus readily available to plants. frontiersin.orgnih.gov This conversion is primarily a biological process driven by soil microorganisms that possess the necessary enzymatic machinery. thuenen.deresearchgate.netapsnet.org Studies have shown that in soils treated with phosphite, the population of phosphite-oxidizing bacteria can be significantly enriched. calstate.edu This microbial adaptation may initially involve a lag phase, but subsequent applications of phosphite can lead to a more immediate oxidation, indicating a well-adapted microbial community. thuenen.de

The application of phosphite also has a measurable impact on the activity of various soil enzymes, which are critical indicators of soil health and microbial metabolic activity. ijcmas.com Research indicates that phosphite treatment can lead to a significant increase in the activity of enzymes such as dehydrogenase and alkaline phosphatase. thuenen.de Dehydrogenase activity, which reflects the total metabolic activity of the soil microbiota, has been observed to increase in phosphite-treated soils. thuenen.de Similarly, alkaline phosphatase, an enzyme crucial for the mineralization of organic phosphorus, has also shown increased activity following phosphite application. thuenen.denih.gov However, the response of alkaline phosphatase can be complex, with some studies noting a decrease in its activity, potentially linked to changes in soil pH. nih.gov Furthermore, phosphite has been shown to influence the activity of antioxidant enzymes. In plants, for example, potassium phosphite treatments have been found to increase the activity of superoxide dismutase (SOD), peroxidase (POX), and catalase (CAT), which play a role in mitigating oxidative stress. researchgate.netsanru.ac.ir

The following tables present detailed research findings on these interactions.

Table 1: Effect of Potassium Phosphite on Soil Bacterial Community Composition

| Bacterial Genus | Effect of Potassium Phosphite Treatment | Reference |

| Paenibacillus | Enriched | knaw.nlresearchgate.net |

| Streptomyces | Enriched | knaw.nlresearchgate.net |

| Pseudomonas | Depleted | knaw.nl |

| Massilia | Depleted | knaw.nl |

| Flavobacterium | Depleted | knaw.nl |

| Phosphite-Oxidizing Bacteria | Enriched (from 18% to 39% of culturable bacteria) | calstate.edu |

Table 2: Influence of Potassium Phosphite on Soil Enzyme Activity

| Enzyme | Change in Activity in Phosphite-Treated Soil | Reference |

| Dehydrogenase | 21% Increase | thuenen.de |

| Alkaline Phosphatase | 28% Increase | thuenen.de |

Agricultural and Biotechnological Applications of Tripotassium Phosphite

Enhancing Plant Performance and Productivity

Biostimulatory Effects on Crop Physiology

Furthermore, phosphite (B83602) has been shown to improve nitrogen and carbon assimilation. frontiersin.orgpnfertilizers.com It can increase the activity of key enzymes like nitrate (B79036) reductase, which is vital for nitrogen metabolism. frontiersin.org These metabolic improvements contribute to faster growth, better biomass accumulation, and ultimately, higher yields in various crops, including cereals, fruits, and vegetables. verdeterreprod.frphosphitebsg.com For instance, aggregated data from multiple trials in cereals over six years demonstrated a significant average improvement in efficacy metrics of 14.1% in phosphite-treated plots compared to controls. phosphitebsg.com

The biostimulatory effects also extend to crop quality. nih.gov In crops like strawberries and avocados, potassium phosphite applications have been linked to improved fruit size, increased total soluble solids, and enhanced anthocyanin accumulation. nih.govfrontiersin.org

Table 1: Documented Biostimulatory Effects of Potassium Phosphite on Various Crops

| Crop | Observed Biostimulatory Effect | Research Finding |

| Wheat | Increased root biomass and improved Nitrogen and Carbon assimilation. frontiersin.org | Non-invasive 3D imaging revealed improved root architecture and increased root biomass following phosphite treatment. Assays showed increased Nitrate Reductase (NR) activity and higher leaf photosynthesis rates. frontiersin.org |

| Onion | Increased weight of first-class bulbs and total bulb weight. verdeterreprod.frfrontiersin.org | Foliar spray application efficiently increased bulb weight. frontiersin.org A combination of soil- and foliar-applied phosphite significantly increased the percentage of jumbo size onions. verdeterreprod.fr |

| Potato | Shorter interval between planting and germination, increased leaf area and weight. frontiersin.org | Treatment with potassium phosphite led to faster germination and enhanced vegetative growth. frontiersin.org |

| Strawberry | Increased anthocyanin concentrations and improved fruit quality. frontiersin.org | Hydroponic application of phosphite improved fruit quality by increasing anthocyanin levels. frontiersin.org |

| Avocado | Improved fruit set and yield. nih.gov | Foliar application of potassium phosphite was shown to restore growth in P-deficient plants and improve fruit set and yield. nih.gov |

| Cereals | Higher yields and improved nitrogen assimilation. phosphitebsg.com | A six-year analysis of trials across 11 countries showed an average 14.1% improvement in efficacy metrics, with a 20.9% improvement in 2022. phosphitebsg.com |

Mitigation of Abiotic Stress Factors

Tripotassium phosphite plays a crucial role in helping plants withstand various non-living environmental stressors, a critical function in the context of changing climate conditions. nih.govfrontiersin.orgbartlett.com It activates the plant's natural defense mechanisms, which helps in coping with adverse conditions such as drought, extreme temperatures, and high UV radiation. nih.govvirtuefertilizer.combartlett.com The application of phosphite can lead to the accumulation of proteins associated with cell wall formation, strengthening the plant's physical defenses against stress. nih.govresearchgate.net

Tripotassium phosphite has been demonstrated to enhance plant tolerance to drought conditions. virtuefertilizer.compnfertilizers.commubychem.com Its application helps plants maintain better water status under water deficit stress. scielo.br The mechanisms involved are multifaceted, including the upregulation of antioxidant enzyme activity and the accumulation of osmolytes like soluble sugars, free amino acids, and proline. mdpi.comnih.gov This osmotic adjustment allows plant cells to maintain turgor and protect cellular structures from dehydration damage. nih.govresearchgate.netmdpi.com

In soybean plants under water stress, treatment with potassium phosphite led to the maintenance of photosynthetic parameters and cell membrane integrity. nih.gov Similarly, in sunflowers, plants sprayed with potassium phosphite exhibited higher leaf water potential, indicating better water content in the tissues during drought. scielo.br By enhancing the plant's ability to manage water use and protect against oxidative damage, tripotassium phosphite helps sustain productivity in water-limited environments. virtuefertilizer.compnfertilizers.com

Phosphite applications can significantly improve a plant's ability to tolerate heat stress. nih.govresearchgate.netnih.gov High temperatures can damage photosynthetic machinery, particularly photosystem II (PSII), and lead to oxidative stress. researchgate.netnih.gov Research on potato seedlings showed that phosphite pretreatment helped maintain photosynthetic efficiency and reduced oxidative damage under heat stress. researchgate.netnih.gov

The protective mechanisms include the activation of the plant's antioxidant system, with increased activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which neutralize harmful reactive oxygen species (ROS). researchgate.net Phosphite-treated potato plants under heat shock conditions showed reduced levels of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA), an indicator of lipid peroxidation. researchgate.net Furthermore, RNA-sequencing analysis has revealed that phosphite can reprogram global gene expression to orchestrate immune responses against heat stress. nih.gov In wheat, phosphite treatment improved the stability of photosystem II and the maximum carboxylation rate of the enzyme RuBisCO following heat exposure. nih.gov

Tripotassium phosphite has been shown to protect plants from the damaging effects of ultraviolet (UV-B) radiation. nih.govmdpi.com Exposure to UV-B can cause oxidative stress and impair photosynthesis. nih.gov Pre-treatment with potassium phosphite enhances the plant's tolerance to this stress. nih.gov

In a study on potato plants, those pre-treated with potassium phosphite and then exposed to UV-B radiation maintained higher chlorophyll (B73375) content and showed less damage to the photosynthetic apparatus compared to untreated plants. nih.govgba.gob.ar This protective effect was linked to a reduction in the accumulation of hydrogen peroxide (H₂O₂) and an increase in the activity of antioxidant enzymes like guaiacol (B22219) peroxidase (POD) and superoxide dismutase (SOD). nih.govgba.gob.ar Additionally, phosphite treatment potentiated the accumulation of defense-related proteins such as glucanases and chitinases and increased the expression of genes involved in the synthesis of protective flavonoid compounds. nih.gov These findings indicate that tripotassium phosphite helps modulate the plant's response to UV radiation by activating both antioxidant and other defense pathways. nih.govnih.gov

Table 2: Effects of Potassium Phosphite on Abiotic Stress Mitigation

| Stress Factor | Crop | Key Research Findings |

| Drought | Soybean | Increased proline concentrations, suggesting osmotic adjustment. mdpi.comresearchgate.net Decreased lipid peroxidation and electrolyte leakage, indicating improved cell membrane stability. mdpi.comresearchgate.net Maintained photosynthetic parameters. nih.gov |

| Temperature (Heat) | Potato | Alleviated oxidative stress by reducing H₂O₂ and MDA levels and increasing SOD and CAT activities. researchgate.netnih.gov Maintained photosynthetic pigment content and photosystem II (PSII) efficiency. nih.gov Reprogrammed gene expression to enhance thermotolerance. nih.gov |

| UV-B Radiation | Potato | Prevented a decrease in chlorophyll content and protected the photosynthetic machinery (psbA gene expression). nih.govgba.gob.ar Reduced accumulation of hydrogen peroxide (H₂O₂) and increased activity of antioxidant enzymes (POD, SOD). nih.govgba.gob.ar Potentiated the accumulation of defense-related proteins (glucanases, chitinases). nih.gov |

Phytosanitary Management Strategies

Beyond its role as a biostimulant, tripotassium phosphite is widely recognized for its function in phytosanitary management. It helps plants defend against a variety of pathogens, including certain fungi and oomycetes. virtuefertilizer.comresearchgate.net The mode of action is considered to be indirect, stimulating the plant's own defense systems rather than acting as a direct biocide in many cases. virtuefertilizer.com

This stimulation of the plant's natural defenses is often referred to as inducing systemic acquired resistance (SAR). virtuefertilizer.com When applied, phosphite ions trigger biochemical pathways that strengthen the plant's immune response. virtuefertilizer.com This can involve an increase in the production of phytoalexins (antimicrobial compounds), pathogenesis-related (PR) proteins, and the reinforcement of cell walls. verdeterreprod.frresearchgate.net For example, in potatoes, phosphite application has been shown to induce defense responses in tubers, including increased levels of phytoalexins and chitinase (B1577495), and enhanced peroxidase activity. verdeterreprod.fr This "priming" effect prepares the plant to respond more quickly and robustly to subsequent pathogen attacks, making tripotassium phosphite a valuable tool in integrated pest management programs aimed at reducing reliance on conventional fungicides. virtuefertilizer.comresearchgate.net

Control of Oomycete Pathogens in Crop Systems

Tripotassium phosphite demonstrates notable efficacy in managing diseases caused by oomycetes, a group of destructive plant pathogens often referred to as water molds. msu.edu Its mode of action is dual, involving direct inhibition of the pathogen and the stimulation of the plant's innate defense systems. nih.govisa-arbor.compreprints.org Phosphites are known to be effective against devastating oomycete genera such as Phytophthora, Pythium, and Peronospora. preprints.orgnih.gov

Research has consistently shown that phosphite applications can control diseases like late blight, caused by Phytophthora infestans, in crops such as potatoes and tomatoes. nih.govpreprints.orgmdpi.comuta.cl In potatoes, foliar applications of potassium phosphite have been found to considerably reduce P. infestans infection. mdpi.com Studies on detached potato leaves showed that combining potassium phosphite with other fungicidal active ingredients could lead to a significant reduction in disease severity, in some cases achieving complete control of late blight infection. mdpi.com Similarly, in tomatoes, integrating potassium phosphite into a fungicide rotation program effectively reduced late blight intensity and boosted productivity. preprints.orguta.cl The efficacy of phosphite products against foliar Phytophthora infections has also been demonstrated in ornamental plants like Rhododendrons, where soil applications provided prolonged, systemic protection. isa-arbor.com

Downy mildew is another oomycete-driven disease where tripotassium phosphite is an effective control agent. In soybeans, the application of phosphite led to a linear reduction in the severity of downy mildew, which is caused by Peronospora manshurica. researchgate.net For grapevines, which are severely affected by downy mildew from Plasmopara viticola, potassium phosphite has shown significant antifungal activity, inhibiting the pathogen's growth. ijpbs.comspectrumanalytic.com Combining potassium phosphonates with contact fungicides has been shown to increase the effectiveness of control strategies against grapevine downy mildew, especially under high infection pressure. nih.gov

Furthermore, tripotassium phosphite is utilized to manage diseases caused by Pythium spp., which are known to cause damping-off and root rot. skyliteagrochem.comharrells.comresearchgate.net Phosphite has been used to control oomycetes like Pythium and has shown effectiveness in suppressing Pythium blight in turfgrass. msu.eduresearchgate.netgcsaa.org

Table 1: Efficacy of Potassium Phosphite Against Oomycete Pathogens

| Pathogen | Host Plant | Observed Effect | Reference |

|---|---|---|---|

| Phytophthora infestans (Late Blight) | Potato | Application of KPhi protected leaves, resulting in about a 50% decrease in disease severity compared to non-treated leaves. | nih.gov |

| Phytophthora infestans (Late Blight) | Tomato | Rotation of fungicides including potassium phosphite reduced late blight intensity and increased productivity. | preprints.orguta.cl |

| Peronospora manshurica (Downy Mildew) | Soybean | A linear reduction in disease severity was observed with an increase in the rate of phosphite applied. | researchgate.net |

| Plasmopara viticola (Downy Mildew) | Grape | Potassium phosphite exhibited antifungal activity, inhibiting the growth of the pathogen. | ijpbs.com |

| Pythium spp. (Damping-off) | Soybean | Phosphite-based seed treatments increased seedling emergence by up to 29% on average compared to the untreated control. | researchgate.net |

Management of Fungal, Bacterial, and Nematode Diseases

The application of tripotassium phosphite extends beyond oomycetes to include the management of various true fungi, bacteria, and nematodes. mdpi.comscielo.org.mx Its efficacy has been demonstrated against fungal pathogens such as Colletotrichum, Fusarium, and Rhizoctonia. skyliteagrochem.commdpi.com

In beans, a potassium phosphite solution showed a significant antifungal effect against Colletotrichum lindemuthianum, the causal agent of anthracnose, reducing mycelial growth by 42% and spore germination by 48%. mdpi.com Foliar application also reduced anthracnose severity by 17% by stimulating the expression of defense-related genes in the plant. mdpi.com Similarly, in coffee plants, potassium phosphite demonstrated potential in managing diseases caused by Colletotrichum gloeosporioides, significantly reducing disease severity. ufu.br Research has also shown that phosphites can inhibit the growth of Fusarium solani and Rhizoctonia solani. mdpi.comfrontiersin.org

In terms of bacterial pathogens, tripotassium phosphite has shown inhibitory effects. Studies have demonstrated its effectiveness against Ralstonia solanacearum, which causes bacterial wilt in tomatoes. nih.gov A 0.05% concentration of potassium phosphite was found to significantly inhibit the growth of this bacterium. frontiersin.orgnih.gov Furthermore, when used in combination with the biocontrol agent Bacillus amyloliquefaciens, it enhanced the antagonistic capability of the microbe, leading to significantly higher control efficiency of the disease. frontiersin.orgnih.gov Solutions of tripotassium phosphate (B84403) have also been found to be bactericidal against gram-negative bacteria like Campylobacter jejuni, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhimurium. nih.gov

The compound also shows promise in nematode management. Research on cereals demonstrated that phosphite applied as a soil drench reduced the numbers of females of the nematode Heterodera avenae and egg masses of Meloidogyne marylandi. nih.govresearchgate.net The treatment was found to inhibit the development of the giant cells necessary for nematode feeding and reproduction. nih.gov

Table 2: Efficacy of Potassium Phosphite Against Fungal, Bacterial, and Nematode Pathogens

| Pathogen Type | Pathogen | Host/System | Observed Effect | Reference |

|---|---|---|---|---|

| Fungus | Colletotrichum lindemuthianum | Bean (in vitro) | Reduced mycelial growth by 42% and germination by 48%. | mdpi.com |

| Fungus | Colletotrichum gloeosporioides | Coffee | Reduced disease severity by approximately 62.5%. | ufu.br |

| Bacterium | Ralstonia solanacearum | Tomato | Significantly inhibited bacterial growth and enhanced the efficacy of a biocontrol agent. | frontiersin.orgnih.gov |

| Bacterium | Streptomyces scabies | Potato | Potassium phosphite inhibited the growth of Streptomyces by nearly 80%. | frontiersin.org |

| Nematode | Heterodera avenae | Cereals | Reduced the number of females. | nih.gov |

| Nematode | Meloidogyne marylandi | Cereals | Reduced the number of egg masses. | nih.gov |

Herbicide Potential and Associated Weed Management Systems

While beneficial for crop protection, phosphite can exhibit phytotoxic effects, particularly at high concentrations or when plants are deficient in phosphate, the standard form of phosphorus nutrition. mdpi.com This phytotoxicity has opened novel avenues for its use as a potential herbicide. mdpi.comresearchgate.net Since most plants lack the natural ability to metabolize phosphite into a usable phosphorus source, its application can disrupt plant metabolism, leading to toxicity and cell death in non-adapted plants. mdpi.comresearchgate.net

This characteristic has led to the development of innovative dual fertilization and weed control systems. frontiersin.orgresearchgate.net This approach involves the use of genetically engineered crops that can metabolize phosphite. These crops are transformed with a gene, such as ptxD from bacteria, which encodes the enzyme phosphite dehydrogenase. frontiersin.org This enzyme enables the plant to oxidize phosphite to phosphate, allowing it to be used as a sole phosphorus fertilizer. frontiersin.org

In such a system, when phosphite is applied to a field, the genetically modified crop thrives by utilizing it as a nutrient source, while common weeds, unable to perform this conversion, are inhibited or killed due to phosphite-induced toxicity. frontiersin.orgresearchgate.net Greenhouse and field experiments have demonstrated the effectiveness of this system. In one study, a phosphite concentration that inhibited the growth of all common weeds in rapeseed fields was well-tolerated by the ptxD-expressing rapeseed, giving the crop a strong competitive advantage. researchgate.net This technology offers a sustainable alternative for weed management, potentially reducing reliance on traditional herbicides and excess phosphate fertilizers. researchgate.netnih.gov

Integration in Sustainable Agricultural Systems

Role in Nutrient Use Efficiency and Phosphorus Resource Management

Tripotassium phosphite is recognized not only as a plant protection agent but also as a biostimulant that can enhance nutrient use efficiency. nih.govfrontiersin.orgbartlett.com Although it is a poor direct source of phosphorus for plants, its application can lead to improved plant vigor and growth, particularly under stress conditions. frontiersin.orgbartlett.comthuenen.de

Specifically, phosphite application has been linked to improved nitrogen and carbon assimilation. frontiersin.org Biochemical assays revealed that phosphite treatment significantly increases Nitrate Reductase (NR) activity, a key enzyme in nitrogen metabolism. frontiersin.org This suggests that phosphite can improve a plant's ability to utilize nitrogen. omex.com Furthermore, phosphite has been shown to restore normal plant growth and nitrogen metabolism in phosphorus-deficient citrus. thuenen.de The combination of improved root growth and enhanced metabolic activity contributes to better tolerance of abiotic stresses and can lead to improved biomass and yield. nih.govfrontiersin.org

Table 3: Effect of Phosphite on Plant Growth and Nutrient Use

| Crop | Parameter | Observed Effect | Reference |

|---|---|---|---|

| Wheat | Root Dry Weight | Significant increase (34-51%) in root biomass at various nutrient strengths compared to control. | frontiersin.org |

| Wheat | Nitrogen Assimilation | Significantly increased Nitrate Reductase (NR) activity. | frontiersin.org |

| Wheat | Yield | Seed treatment plus foliar phosphite application resulted in an average yield increase of 2.3 t/ha with the same fertilization amount. | omex.com |

| Citrus | Growth | Restored normal plant growth and nitrogen metabolism under P deficiency. | thuenen.de |

Metabolic and Physiological Interactions of Tripotassium Phosphite in Plants

Comparative Analysis of Phosphite (B83602) and Phosphate (B84403) Uptake and Metabolism

The uptake and metabolic pathways of phosphite (Phi) and phosphate (Pi) in plants exhibit significant differences, primarily stemming from their distinct chemical structures. inifap.gob.mx While both are phosphorus compounds, the substitution of an oxygen atom with a hydrogen atom in phosphite renders it non-metabolizable by most plants. mdpi.comfrontiersin.org Plants lack the necessary enzymes, such as phosphite dehydrogenase, to oxidize phosphite into phosphate, the form of phosphorus that can be readily assimilated into metabolic processes. mdpi.com

Both phosphite and phosphate are absorbed by plants through the same transport systems, including high- and low-affinity phosphate transporters (PHTs). frontiersin.orgverdeterreprod.fr This leads to a competitive relationship between the two ions for uptake. frontiersin.orgresearchgate.net Consequently, the presence of high levels of phosphate can inhibit the uptake of phosphite, and conversely, high concentrations of phosphite can interfere with phosphate absorption, potentially leading to phosphorus deficiency symptoms. frontiersin.orgresearchgate.net

Despite being readily absorbed, phosphite accumulates in plant cells, primarily in the cytoplasm and vacuoles, without being incorporated into organic phosphorus molecules like ATP, nucleic acids, or phospholipids, which are vital for plant growth and energy transfer. frontiersin.org This accumulation can disrupt the plant's internal phosphorus sensing and signaling, leading to an attenuation of phosphate starvation responses (PSRs). mdpi.comresearchgate.net Under phosphate-deficient conditions, this can be particularly detrimental, as the plant is misled into perceiving sufficient phosphorus levels, thereby suppressing the activation of mechanisms to acquire more phosphate. frontiersin.org

In contrast, phosphate is immediately converted into organic forms upon absorption and plays a central role in numerous metabolic functions. frontiersin.org The inability of plants to metabolize phosphite underscores that it cannot serve as a direct source of phosphorus nutrition. mdpi.comresearchgate.net However, in the soil, microorganisms can oxidize phosphite to phosphate, making it available for plant uptake over time. inifap.gob.mxresearchgate.net

Transport and Distribution within Plant Tissues (Xylem and Phloem Mobility)

A key characteristic of tripotassium phosphite is the high mobility of the phosphite ion within the plant's vascular systems. mdpi.comresearchgate.net Unlike phosphate, which is primarily transported upwards from the roots to the shoots through the xylem, phosphite is ambimobile, meaning it can move through both the xylem and the phloem. frontiersin.orgilex-envirosciences.comfernland.com.au This dual mobility allows for rapid and systemic distribution throughout the entire plant, from the roots to the leaves and fruits, regardless of the application site. mdpi.comartal.net

The structural difference of having one less oxygen atom contributes to phosphite's increased solubility and mobility in plant tissues. mdpi.comfernland.com.au When applied to the foliage, phosphite is readily absorbed by the leaves and transported downwards to the roots via the phloem. ilex-envirosciences.com Conversely, when taken up by the roots, it is transported upwards to the aerial parts of the plant through the xylem. ilex-envirosciences.com This efficient transport system ensures that phosphite can quickly reach all plant organs. mdpi.comscielo.org.mx

The systemic nature of phosphite transport has significant implications for its various applications in agriculture. scielo.org.mx Its ability to be rapidly translocated allows for effective delivery to all parts of the plant, including areas that may be difficult to reach with other compounds. mdpi.comilex-envirosciences.com This efficient distribution is a key factor in its role as a biostimulant and plant health promoter. researchgate.netilex-envirosciences.com

Influence on Primary and Secondary Metabolism (excluding basic properties)

While not a direct nutrient, tripotassium phosphite can significantly influence various metabolic pathways in plants, acting as a biostimulant. mdpi.commdpi.com Its effects are observed in both primary and secondary metabolism, often leading to enhanced plant performance and stress resilience. nih.govresearchgate.net

Effects on Carbon and Energy Metabolism

Phosphite application has been shown to positively impact carbon and energy metabolism in plants. frontiersin.orgnih.gov Studies have indicated that phosphite can enhance the rate of photosynthesis, leading to increased carbon assimilation. nih.govnottingham.ac.uk This can result in a greater production of sugars and other carbon-based compounds that are essential for plant growth and energy storage. nih.gov For instance, research on potato plants revealed that foliar application of phosphite led to significant changes in gene expression related to starch and sucrose (B13894) metabolism. nih.govresearchgate.net

Furthermore, phosphite can improve water use efficiency, which is the amount of carbon gained per unit of water lost through transpiration. nottingham.ac.uk By modulating primary metabolism, phosphite can help plants allocate resources more efficiently, which can be particularly beneficial under stress conditions. nih.gov The dual-channel transport of phosphite may also reduce the energy expenditure associated with nutrient transport, freeing up energy for other metabolic processes. frontiersin.orgnih.gov

Impact on Nutrient Mobilization

Tripotassium phosphite can also influence the mobilization and uptake of other essential nutrients. omex.com Research has demonstrated that phosphite treatment can lead to increased root biomass and development. frontiersin.orgomex.com An enhanced root system allows the plant to explore a larger volume of soil, thereby improving the acquisition of water and nutrients. ilex-envirosciences.com

Specifically, phosphite application has been linked to improved nitrogen assimilation. nottingham.ac.ukomex.com Studies have shown an increase in the activity of nitrate (B79036) reductase, a key enzyme in the nitrogen assimilation pathway, following phosphite treatment. nottingham.ac.ukomex.com This suggests that phosphite can enhance the plant's ability to utilize available nitrogen, a critical component for growth and development. In some cases, this improved nutrient use efficiency has been shown to maintain yields even with reduced fertilizer application. nottingham.ac.ukomex.com However, it's important to note that under conditions of phosphate deficiency, phosphite applied to the roots can sometimes decrease the accumulation of other cationic nutrients. scielo.br

Research Methodologies and Analytical Approaches for Tripotassium Phosphite Studies

In Vitro and In Planta Experimental Designs for Efficacy Assessment

To evaluate the effectiveness of tripotassium phosphite (B83602), researchers utilize both in vitro (in a controlled laboratory setting) and in planta (within the plant) experimental designs. These studies are crucial for determining both the direct effects on pathogens and the indirect effects mediated through the plant's defense system.

In Vitro Assays: These experiments are designed to assess the direct inhibitory action of phosphite on the growth and development of plant pathogens. A common approach involves amending culture media, such as potato dextrose agar (B569324) (PDA) or V8 juice agar, with varying concentrations of potassium phosphite. Pathogen mycelial plugs are then placed on this media, and the radial growth is measured over time to determine the effective concentration that inhibits growth (EC50). researchgate.net Such assays have been used to demonstrate the direct fungistatic effect of phosphite on various pathogens, including species of Fusarium and Phytophthora. rsc.org Other in vitro designs assess the impact on spore germination, where pathogen conidia or zoospores are incubated in phosphite solutions, and the germination percentage is calculated under a microscope. nih.gov

In Planta Assays: These experiments are essential for understanding how tripotassium phosphite performs in a more complex biological system. Experimental designs often involve treating plants with potassium phosphite before or after inoculating them with a pathogen. Efficacy is then assessed by measuring disease severity, lesion size, or the area under the disease progress curve (AUDPC). murdoch.edu.audbca.wa.gov.au

Detached leaf assays are a common in planta method where leaves are taken from phosphite-treated and control plants, inoculated with a pathogen, and incubated in a controlled environment. researchgate.net This allows for rapid screening and comparison of different phosphite products or application timings. researchgate.net Greenhouse and field trials represent more comprehensive in planta studies. In these setups, plants are grown under controlled or natural conditions, treated with tripotassium phosphite, and exposed to pathogens. murdoch.edu.auosu.edu These trials provide valuable data on systemic resistance and the persistence of the protective effect over time under conditions that more closely mimic agricultural settings. murdoch.edu.auresearchgate.net For example, studies on potato plants have shown that foliar application of potassium phosphite can significantly suppress the development of late blight, caused by Phytophthora infestans, in both greenhouse and field settings. murdoch.edu.audbca.wa.gov.au

Molecular and Biochemical Analysis Techniques in Plant-Pathogen Systems

To delve into the mechanisms underlying phosphite-induced resistance, researchers employ a variety of molecular and biochemical techniques. These approaches analyze the changes in gene expression and protein activity that constitute the plant's defense response.

Gene expression profiling is a powerful tool to identify which plant defense pathways are activated by tripotassium phosphite.

RNA-sequencing (RNA-seq) is a high-throughput sequencing technique that provides a comprehensive snapshot of the entire transcriptome of the plant at a specific moment. In studies involving phosphite, RNA-seq is used to compare the gene expression profiles of phosphite-treated plants with untreated controls, both with and without pathogen infection. This allows for the identification of differentially expressed genes (DEGs) associated with phosphite's protective effect. For instance, RNA-seq analysis of Arabidopsis thaliana treated with phosphite revealed the activation of genes involved in the biosynthesis and signaling pathways of key defense hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA).

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to validate the findings from RNA-seq or to analyze the expression of specific, targeted genes known to be involved in plant defense. This technique is highly sensitive and quantitative, making it ideal for measuring the expression levels of pathogenesis-related (PR) genes such as PR1, PR3, and PR4, as well as transcription factors like NPR1 and WRKY1. Studies in bean and potato plants have used RT-qPCR to demonstrate that potassium phosphite treatment significantly increases the expression of these defense-related genes, particularly after a pathogen challenge, indicating a "priming" effect where the plant is prepared to mount a faster and stronger defense response. nih.govdbca.wa.gov.au

Biochemical assays are used to measure the activity of key enzymes involved in the plant's defense and stress response. When plants are attacked by pathogens, they often produce reactive oxygen species (ROS) in an "oxidative burst" to kill the invader. This process must be carefully controlled by antioxidant enzymes to prevent damage to the plant's own cells.

Peroxidase (POD) Activity Assays: Peroxidases are enzymes that play multiple roles in plant defense, including the reinforcement of cell walls (lignification), detoxification of ROS, and production of antimicrobial compounds. Studies have shown that in plants like potato and cucumber treated with potassium phosphite, the activity of peroxidase increases significantly following pathogen infection. nih.govnih.govtandfonline.com This heightened activity is believed to contribute to the plant's enhanced resistance.

Advanced Analytical Techniques for Phosphite Determination in Biological Matrices

Accurately quantifying the concentration of phosphite within plant tissues is critical for understanding its uptake, translocation, and persistence. Several advanced analytical techniques have been developed for the precise determination of phosphite in complex biological matrices.

High-Performance Ion Chromatography (HPIC): This is a widely used and reliable method for separating and quantifying ions like phosphite and phosphate (B84403) in plant extracts. researchgate.nettandfonline.com The technique involves passing a liquid sample through a column packed with an ion-exchange resin. Different ions interact with the resin to varying degrees, causing them to separate. A conductivity detector is then used to measure the concentration of each ion as it elutes from the column. HPIC is valued for its ability to simultaneously measure both phosphite and phosphate, which is important for studying phosphorus nutrition and metabolism in plants. researchgate.nettandfonline.com

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. CE has been successfully used to characterize and separate phosphite, phosphate, and other phosphorus species. nih.govojp.gov It offers high resolution and requires only small sample volumes, making it a valuable tool for phosphite analysis.

Fluorometric Assays: Newer methods include fluorescence-based assays that offer a high-throughput and sensitive option for phosphite quantification. One such method utilizes the enzyme phosphite dehydrogenase, which oxidizes phosphite. This reaction is coupled to another that reduces a non-fluorescent compound (resazurin) to a highly fluorescent one (resorufin). The intensity of the fluorescence is directly proportional to the amount of phosphite in the sample. This assay has proven effective for measuring phosphite in various biological matrices, including plant tissue, with a low limit of detection. rsc.org

Colorimetric and Chemical Methods: Simpler, more rapid methods have also been developed for field or laboratory use where advanced instrumentation is unavailable. One such method involves a silver nitrate (B79036) reagent. When an aqueous plant extract containing phosphite is applied to filter paper saturated with acidified silver nitrate, the phosphite reduces the silver ions to elemental silver, creating a visible grey-black precipitate. The intensity of this color change can be compared to standards to estimate the phosphite concentration. murdoch.edu.audbca.wa.gov.au

Future Perspectives and Emerging Research Directions

Elucidating Complex Molecular Pathways of Tripotassium Phosphite-Induced Responses

Tripotassium phosphite (B83602), while not a direct source of phosphorus for plants, triggers a cascade of intricate molecular and biochemical responses that can enhance plant defense and growth. pnu.ac.irmdpi.comresearchgate.net Research is increasingly focused on unraveling these complex signaling pathways to better understand and utilize its effects.

When applied to plants, phosphite is readily absorbed and transported throughout the plant's tissues via both xylem and phloem. mdpi.com However, plants lack the necessary enzymes to oxidize phosphite into phosphate (B84403), the usable form of phosphorus. pnu.ac.irnih.gov This inability to metabolize phosphite is a key factor in its unique mode of action.

Studies have shown that phosphite can influence a plant's response to nutrient deficiency, particularly phosphorus starvation. For instance, in Arabidopsis, phosphite treatment has been observed to reduce the length and density of root hairs, a typical response to phosphorus starvation. thuenen.de Furthermore, it can suppress the expression of several phosphate starvation-induced genes, including those for phosphate transporters and acid phosphatases. thuenen.de

A significant area of investigation is phosphite's role in inducing plant defense mechanisms. mdpi.comnih.gov Research indicates that phosphite application can lead to the accumulation of defense-related compounds and the activation of defense-related enzymes. In potatoes, for example, treatment with potassium phosphite has been shown to increase the production of phytoalexins and phenols, compounds known for their antimicrobial properties. aloki.hu Additionally, the activities of defense-related enzymes such as peroxidase (POD), polyphenol oxidase (PPO), β-1,3-glucanase (PR-2), and chitinase (B1577495) (PR-3) are often enhanced following phosphite application and subsequent pathogen challenge. mdpi.comaloki.hu

Recent studies have also begun to explore the role of microRNAs (miRNAs) in mediating phosphite-induced responses. In potato leaves treated with potassium phosphite, researchers have identified differentially expressed miRNAs, some of which are predicted to target genes involved in pathogen resistance, transcription factors, and oxidative stress. nih.gov This suggests that phosphite may regulate gene expression at the post-transcriptional level to bolster plant defenses.

The table below summarizes key research findings on the molecular responses induced by tripotassium phosphite.

| Plant Species | Observed Molecular/Biochemical Response | Research Focus |

| Arabidopsis thaliana | Reduced root hair length and density under P-starvation; Suppression of phosphate starvation-induced genes. thuenen.de | Understanding phosphite's interference with phosphorus starvation signaling. |

| Potato (Solanum tuberosum) | Increased production of phytoalexins and phenols; Enhanced activity of defense enzymes (POD, PPO, PR-2, PR-3). aloki.hu | Investigating the biochemical basis of phosphite-induced disease resistance. |

| Potato (Solanum tuberosum) | Differential expression of microRNAs (miRNAs) targeting resistance and stress-related genes. nih.gov | Exploring the role of post-transcriptional gene regulation in phosphite response. |

| Bean (Phaseolus vulgaris) | Increased expression of defense genes PR1, PR3, PR4, and POD. mdpi.com | Elucidating the priming effect of phosphite on plant defense gene activation. |

These findings highlight the multifaceted nature of phosphite's interaction with plant molecular pathways. Future research will likely continue to dissect these complex networks to optimize the use of tripotassium phosphite as a biostimulant and plant protectant.

Genetic Engineering Approaches for Optimized Phosphite Utilization and Resistance

A significant hurdle in utilizing phosphite as a primary phosphorus fertilizer is the inability of plants to metabolize it. pnu.ac.ir However, groundbreaking research in genetic engineering is overcoming this limitation by introducing a bacterial gene that enables plants to convert phosphite into phosphate. frontiersin.orgpnas.orgcotton.org This not only opens the door for using phosphite as a fertilizer but also creates a novel system for weed control. mdpi.compnas.org

The key to this technology is the ptxD gene, derived from bacteria such as Pseudomonas stutzeri WM88. nih.govpnas.org This gene encodes the enzyme phosphite dehydrogenase (PTDH), which catalyzes the oxidation of phosphite to phosphate. pnu.ac.irfrontiersin.org By introducing the ptxD gene into various plant species, scientists have successfully created transgenic plants that can utilize phosphite as their sole phosphorus source. frontiersin.orgpnas.org

This innovative approach has been demonstrated in a range of crops, including cotton, rice, maize, and tobacco. frontiersin.orgpnas.org Transgenic cotton plants expressing the ptxD gene have shown the ability to thrive when fertilized with phosphite, even outcompeting weeds that cannot utilize this form of phosphorus. pnas.org This creates a dual-purpose system where phosphite acts as both a fertilizer for the crop and a suppressor of competing weeds. frontiersin.orgpnas.org

The ptxD/phosphite system also offers a promising alternative to traditional antibiotic and herbicide resistance markers used in the selection of transgenic plants. frontiersin.orgpeerj.com By using a selection medium containing phosphite as the only phosphorus source, only the transformed cells carrying the ptxD gene can survive and regenerate into whole plants. peerj.com This method has proven to be efficient and avoids the regulatory and public concerns associated with antibiotic resistance genes. peerj.com

Researchers are also exploring ways to enhance the efficiency of this system. Directed evolution has been used to improve the catalytic efficiency of the PtxD enzyme. frontiersin.org For instance, a mutated version of the PtxD enzyme from Ralstonia sp. 4506, named PtxDQ, exhibited a 5.83-fold higher catalytic efficiency compared to the original enzyme. frontiersin.org When overexpressed in Arabidopsis and rice, this enhanced enzyme led to increased efficiency of phosphite utilization. frontiersin.org

Furthermore, the CRISPR/Cas9 gene-editing technology is being explored as a tool to further refine plant responses to phosphorus and potentially optimize phosphite utilization pathways. nih.govnih.govresearchgate.net While direct editing for phosphite metabolism is still an emerging area, CRISPR/Cas9 has been used to study and modify phosphate transporters and other components of the phosphorus signaling network in plants like tomato. nih.gov

The table below presents a summary of key genetically engineered plants and the traits conferred by the introduced genes.

| Crop | Engineered Trait | Gene/System Used | Key Finding |

| Cotton (Gossypium hirsutum) | Phosphite utilization and weed suppression. pnas.org | ptxD gene from Pseudomonas stutzeri. pnas.org | Transgenic plants can use phosphite as a sole P source and outcompete weeds. pnas.org |

| Maize (Zea mays) | Alternative selectable marker system. frontiersin.org | ptxD/phosphite system. frontiersin.org | Transformation success rate comparable to conventional herbicide resistance markers. frontiersin.org |

| Rice (Oryza sativa) | Improved phosphite utilization. frontiersin.org | Overexpression of an evolved PtxD enzyme (PtxDQ). frontiersin.org | Enhanced efficiency of phosphite metabolism. frontiersin.org |

| Chlamydomonas reinhardtii (microalgae) | Phosphite utilization as a sole P source. nih.gov | ptxD gene from Pseudomonas stutzeri. nih.gov | Engineered algae can dominate mixed cultures when grown on phosphite. nih.gov |

The development of these genetically engineered plants represents a significant step towards a more sustainable agricultural system, potentially reducing reliance on conventional phosphate fertilizers and herbicides. mdpi.comfrontiersin.org

Development of Novel Application Methodologies and Strategies (excluding dosage)

Innovations in the application of tripotassium phosphite are moving beyond simple foliar sprays and soil drenches to more sophisticated and targeted delivery systems. soihs.it The high solubility and mobility of phosphite within the plant, moving through both the xylem and phloem, make it an ideal candidate for novel application strategies aimed at maximizing its efficacy as a biostimulant and plant protectant. mdpi.comsoihs.it

One area of development focuses on creating advanced formulations that enhance the stability and availability of phosphite. google.com For instance, formulations incorporating double or multiple buffer systems with organic acids can stabilize the phosphorous against oxidation to phosphate. google.com These formulations can also be designed to be highly concentrated yet stable across a wide range of temperatures, facilitating easier transport and field dilution. google.com

The method of application itself is also being re-evaluated. While foliar application is common, trunk injection is another method that leverages the systemic nature of phosphite, allowing for direct delivery into the plant's vascular system. nih.gov This can be particularly useful for targeting systemic diseases or for use in large, established trees.

Furthermore, the timing of application is a critical factor that researchers are investigating to optimize the benefits of phosphite. Applying phosphite to coincide with specific plant developmental stages or anticipated stress periods could enhance its biostimulant and protective effects. researchgate.net

Seed treatments with phosphite are also gaining attention as a way to promote early root growth and development. omex.com Studies have shown that treating seeds with phosphite can lead to a significant increase in root biomass, which can have a profound impact on crop productivity and resource use efficiency. omex.com

The table below outlines some of the novel application methodologies being explored for tripotassium phosphite.

| Application Methodology | Description | Potential Advantage |

| Advanced Formulations | Development of highly concentrated, stable solutions with buffering agents and micronutrients. google.comgoogle.com | Improved storage, transport, and nutrient availability. google.comgoogle.com |

| Integrated Pest Management | Combining phosphite with natural biostimulants or reduced-dose fungicides. unito.it | Synergistic effects, enhanced plant defense, and reduced reliance on synthetic chemicals. unito.it |

| Trunk Injection | Direct injection of phosphite solutions into the trunk of trees. nih.gov | Efficient systemic delivery for targeting diseases within the vascular system of trees. nih.gov |

| Seed Treatment | Application of phosphite to seeds before planting. omex.com | Promotion of early and enhanced root growth and development. omex.com |

These emerging application strategies, focused on formulation, combination therapies, and targeted delivery, are poised to unlock the full potential of tripotassium phosphite in modern agriculture, contributing to more sustainable and efficient crop production systems. soihs.it

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying tripotassium phosphite in experimental samples?

- Methodological Answer : Use a combination of 31P Nuclear Magnetic Resonance (NMR) to distinguish phosphite (H₂PO₃⁻) from phosphate (H₂PO₄⁻) based on distinct chemical shifts (~6 ppm for phosphite vs. ~0 ppm for phosphate) . For quantification, ion chromatography or spectrophotometric assays (e.g., molybdenum blue method with modifications to avoid phosphate interference) are effective. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) provides high sensitivity for trace analysis .

Q. How should researchers design experiments to evaluate tripotassium phosphite’s efficacy in plant-pathogen systems?

- Methodological Answer : Adopt a split-plot design with randomized blocks to account for field variability. For example, assign rootstocks or plant varieties as main plots and phosphite treatments (e.g., 0.1–1.0% v/v) as subplots. Include controls (untreated and phosphate-treated) and measure outcomes like lesion size, pathogen biomass (via qPCR), and plant defense enzymes (e.g., peroxidase activity). Replicate trials across multiple seasons to validate results .

Q. What statistical approaches are suitable for calculating EC50 values in phosphite dose-response studies?

- Methodological Answer : Use non-linear regression models (e.g., log-logistic or probit analysis) in R or GraphPad Prism. Plot percentage inhibition against log₁₀(phosphite concentration) and apply the equation: *Y = Bottom + (Top−Bottom)/(1 + 10^(LogEC50−X)HillSlope)). Validate with ANOVA and post-hoc tests (Tukey’s HSD) for significance .

Advanced Research Questions

Q. How do phosphate-phosphite interactions influence experimental outcomes, and how can researchers mitigate confounding effects?

- Methodological Answer : Phosphate competes with phosphite uptake via transporters like PHT1, reducing phosphite efficacy. Design experiments with controlled phosphate backgrounds (e.g., 0.1–1.0 mM Pi) and measure phosphite uptake via radiolabeled ³³P-phosphite. Use hydroponic systems to isolate ionic interactions . For field studies, pre-test soil phosphate levels and adjust phosphite doses accordingly .

Q. What molecular mechanisms underpin phosphite-induced plant defense priming against Phytophthora spp.?

- Methodological Answer : Phosphite upregulates salicylic acid (SA) and jasmonic acid (JA) pathways. Use transcriptomic (RNA-Seq) and metabolomic (LC-MS) profiling to identify defense-related genes (e.g., PR-1, LOX2) and metabolites. Validate via mutant lines (e.g., NahG for SA deficiency) and quantify pathogen growth with GFP-tagged strains .

Q. How can researchers resolve contradictions in phosphite’s role as a fertilizer versus fungicide?